![molecular formula C11H7BrFNO2 B2808590 Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate CAS No. 2306278-42-0](/img/structure/B2808590.png)
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate
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Overview
Description
“Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate” is a chemical compound with the CAS Number: 2306278-42-0 and a linear formula of C11H7BrFNO2 . It has a molecular weight of 284.08 . The compound is light-green to brown in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate” is 1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis of Quinoline Derivatives
An innovative method involves the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds, producing quinoline-2-carboxylate derivatives with a variety of functional groups, including methyl, fluoro, and bromo substituents. This technique is highlighted for its potential applications in the pharmaceutical industry due to the structural diversity and functional tolerance of the synthesized compounds (Wang et al., 2018).
Antibacterial and Antimycobacterial Properties
Several studies have focused on the synthesis of quinoline derivatives for their antimicrobial properties. Novel quinolone derivatives have been synthesized and evaluated for their antimycobacterial activities, with some compounds showing promising in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains (Dinakaran et al., 2008). Additionally, quinoline derivatives have been identified for their antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Kumar et al., 2014).
Applications in Agrochemical Research
Research has also been conducted on the synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, providing a scalable and efficient approach to producing quinoline derivatives substituted with fluorinated groups. These compounds serve as pivotal intermediates for post-functionalization reactions, showcasing their potential as ingredients for agrochemical research (Aribi et al., 2018).
Antitumor and Antiproliferative Activities
The antitumor and antiproliferative activities of quinoline derivatives have been a subject of significant interest. Synthesis and evaluation of new quinoline derivatives have demonstrated their potential against various tumor cell lines, indicating the importance of quinoline structures in the development of novel antitumor agents (El-Agrody et al., 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromo-8-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZCBYABJIIIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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